molecular formula C6H14O B047427 3-Methyl-2-pentanol CAS No. 565-60-6

3-Methyl-2-pentanol

Cat. No.: B047427
CAS No.: 565-60-6
M. Wt: 102.17 g/mol
InChI Key: ZXNBBWHRUSXUFZ-UHFFFAOYSA-N
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Description

3-Methyl-2-pentanol, also known as 3-methylpentan-2-ol, is an organic chemical compound with the molecular formula C6H14O. It is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents such as ethanol and diethyl ether. This compound is commonly used in the synthesis of other chemicals and has been identified as a component of hops .

Mechanism of Action

Target of Action

3-Methyl-2-pentanol, a secondary alcohol , primarily targets the central nervous system (CNS) . It is known to alter the spatial relation between the hydrophobic agonist binding site and the allosteric site .

Mode of Action

The compound interacts with its targets by forming hydrogen bonds . This interaction results in changes in the spatial relation between the hydrophobic agonist binding site and the allosteric site . This alteration can influence the activity of the target proteins and enzymes, leading to changes in cellular functions.

Biochemical Pathways

It’s known that alcohols like this compound can be involved in various metabolic pathways . For instance, they can be synthesized through the reaction of Grignard reagents with carbonyl compounds . They can also undergo oxidation reactions .

Pharmacokinetics

Like other alcohols, it is likely to be rapidly absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys . Its bioavailability would be influenced by these processes.

Result of Action

The molecular and cellular effects of this compound’s action include potential CNS depression when ingested in large amounts . It may also cause irritation to the skin, eyes, and respiratory tract .

Action Environment

Environmental factors such as temperature and pH could influence the action, efficacy, and stability of this compound. For instance, it forms explosive mixtures with air at elevated temperatures . Also, its reactivity and stability might be affected by the presence of other reactive substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-pentanol can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-methyl-2-pentanone. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-Methyl-2-pentanone

    Reduction: 3-Methylpentane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-pentanol has several applications in scientific research:

Comparison with Similar Compounds

3-Methyl-2-pentanol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structural arrangement, which influences its physical and chemical properties. Its position of the hydroxyl and methyl groups makes it distinct from its isomers and affects its reactivity and applications.

Properties

IUPAC Name

3-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNBBWHRUSXUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862204
Record name 3-Methylpentan-2-ol
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Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-60-6, 1502-93-8
Record name 3-Methyl-2-pentanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpentan-2-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name threo-3-Methylpentan-2-ol
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Record name 3-METHYL-2-PENTANOL
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Record name 3-Methylpentan-2-ol
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Record name 3-methylpentan-2-ol
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Record name 3-methyl-2-pentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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